

Step-by-step synthesis of vinylquinoxalines using **cis-1,4-Diacetoxy-2-butene**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***cis-1,4-Diacetoxy-2-butene***

Cat. No.: **B1582018**

[Get Quote](#)

Application Notes and Protocols for the Synthesis of Vinylquinoxalines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-vinylquinoxalines from ortho-phenylenediamines and **cis-1,4-diacetoxy-2-butene**. The synthesis is a two-step process involving a palladium-catalyzed tandem N-allylation to form a 1,2,3,4-tetrahydro-2-vinylquinoxaline intermediate, followed by an in-situ or subsequent oxidation to yield the desired aromatic vinylquinoxaline. This methodology offers a versatile route to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds. The introduction of a vinyl group onto the quinoxaline scaffold provides a valuable handle for further functionalization, making vinylquinoxalines important building blocks in drug discovery and development. The following protocols detail a robust method for their synthesis, starting from readily available materials.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

- Palladium-Catalyzed Tandem Allylation: ortho-Phenylenediamine reacts with **cis-1,4-diacetoxy-2-butene** in the presence of a palladium catalyst to form 1,2,3,4-tetrahydro-2-vinylquinoxaline.
- Oxidation (Aromatization): The tetrahydro-2-vinylquinoxaline intermediate is oxidized to the corresponding 2-vinylquinoxaline.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the synthesis of 2-vinylquinoxaline.

Step	Reactants	Catalyst/Reagent	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	O- Phenylene diamine, cis-1,4- Diacetoxy- 2-butene	Pd(OAc) ₂ , PPh ₃ , K ₂ CO ₃	Toluene	110	12-16	75-85
2	2,3- 1,2,3,4- Tetrahydro- 2-vinylquinox- aline	Dichloro- 5,6- dicyano- 1,4- benzoquin- one (DDQ)	5,6- Dioxane	25 (rt)	1-2	80-90

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxaline

This protocol describes the palladium-catalyzed reaction between o-phenylenediamine and **cis-1,4-Diacetoxy-2-butene**.

Materials:

- o-Phenylenediamine
- **cis-1,4-Diacetoxy-2-butene**
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Anhydrous toluene
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
- Magnetic stirrer and heating plate
- Thin Layer Chromatography (TLC) plates (silica gel)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
- Add anhydrous toluene and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

- Add o-phenylenediamine (1.0 eq), **cis-1,4-diacetoxy-2-butene** (1.1 eq), and potassium carbonate (2.5 eq).
- Heat the reaction mixture to 110 °C and stir vigorously for 12-16 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
- Wash the Celite pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,2,3,4-tetrahydro-2-vinylquinoxaline as a pale yellow oil.

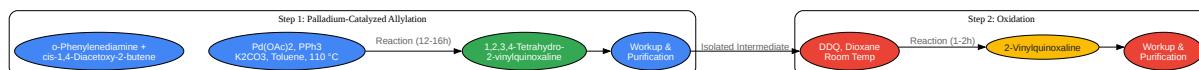
Protocol 2: Oxidation of 1,2,3,4-Tetrahydro-2-vinylquinoxaline to 2-Vinylquinoxaline

This protocol describes the aromatization of the tetrahydroquinoxaline intermediate using DDQ.

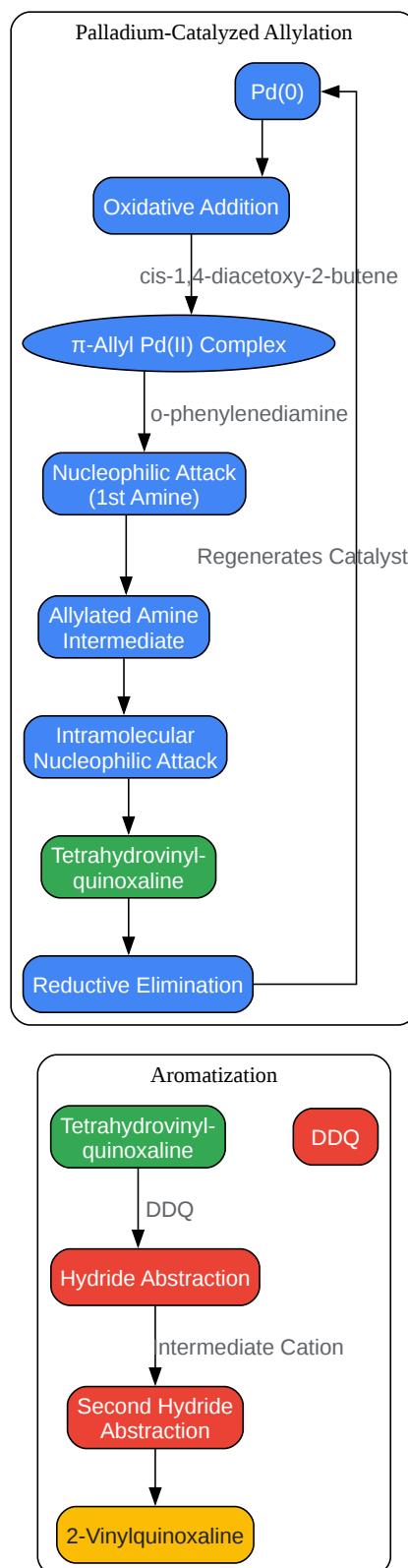
Materials:

- 1,2,3,4-Tetrahydro-2-vinylquinoxaline
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- 1,4-Dioxane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware

- Magnetic stirrer


Procedure:

- Dissolve the 1,2,3,4-tetrahydro-2-vinylquinoxaline (1.0 eq) in 1,4-dioxane.
- Add DDQ (2.2 eq) portion-wise to the solution at room temperature.
- Stir the reaction mixture at room temperature for 1-2 hours. The color of the reaction will change as the DDQ is consumed.
- Monitor the reaction by TLC until the starting material is fully consumed.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-vinylquinoxaline as a solid.


Characterization of 2-Vinylquinoxaline:

- ^1H NMR (CDCl_3 , 400 MHz): δ 8.85 (s, 1H), 8.10 (dd, J = 8.4, 1.6 Hz, 1H), 7.95 (dd, J = 8.4, 1.6 Hz, 1H), 7.75-7.65 (m, 2H), 7.20 (dd, J = 17.6, 10.8 Hz, 1H), 6.55 (dd, J = 17.6, 1.6 Hz, 1H), 5.80 (dd, J = 10.8, 1.6 Hz, 1H).
- ^{13}C NMR (CDCl_3 , 101 MHz): δ 151.2, 144.8, 142.5, 141.8, 136.2, 130.5, 130.0, 129.4, 129.2, 128.8, 122.5.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the two-step synthesis of 2-vinylquinoxaline.

[Click to download full resolution via product page](#)

Caption: Plausible reaction mechanism for the synthesis of 2-vinylquinoxaline.

- To cite this document: BenchChem. [Step-by-step synthesis of vinylquinoxalines using cis-1,4-Diacetoxy-2-butene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582018#step-by-step-synthesis-of-vinylquinoxalines-using-cis-1-4-diacetoxy-2-butene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com